Tert-butyl 9-oxo-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate
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Overview
Description
Tert-butyl 9-oxo-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate is a complex organic compound characterized by its unique structure, which includes a spirocyclic framework and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 9-oxo-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor, such as a diol or diamine, followed by esterification with tert-butyl chloroformate. Reaction conditions often require the use of strong bases or acids to facilitate the cyclization and esterification steps.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 9-oxo-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 9-oxo-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its ability to interact with specific molecular targets makes it a useful tool in biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which tert-butyl 9-oxo-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate: This compound is structurally similar but lacks the oxo group at the 9-position.
2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester: This compound has a different ring size and substitution pattern.
Uniqueness: Tert-butyl 9-oxo-2-oxa-6-azaspiro[35]nonane-6-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
tert-butyl 5-oxo-2-oxa-8-azaspiro[3.5]nonane-8-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-5-4-9(14)12(6-13)7-16-8-12/h4-8H2,1-3H3 |
InChI Key |
OILHCLUGALOJMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2(C1)COC2 |
Origin of Product |
United States |
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